E,Z-2,4-Hexadienedial

Description

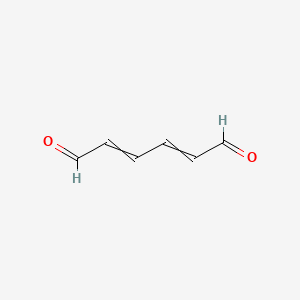

Structure

3D Structure

Properties

IUPAC Name |

hexa-2,4-dienedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCAAPXLWRAESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878888 | |

| Record name | E,Z-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3249-28-3, 53042-85-6 | |

| Record name | Muconaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3249-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E,Z-2,4-Hexadienedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomerism in E,z 2,4 Hexadienedial

Geometric Isomerism (E/Z configurations) and Conformational Dynamics

Geometric isomerism in E,Z-2,4-Hexadienedial arises from the restricted rotation around the carbon-carbon double bonds, leading to different spatial arrangements of the substituents. allen.inleah4sci.com The E/Z notation is used to specify the configuration at each double bond. This system assigns priority to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog rules. khanacademy.orglibretexts.org If the higher-priority groups are on opposite sides of the double bond, the configuration is designated as E (from the German entgegen, meaning opposite). If they are on the same side, it is Z (from the German zusammen, meaning together). khanacademy.orglibretexts.org

In the case of 2,4-Hexadienedial, there are two double bonds, which allows for multiple geometric isomers, including (E,E), (E,Z), (Z,E), and (Z,Z) forms. nist.gov The (E,Z) isomer, the focus of this article, has one double bond in the E configuration and the other in the Z configuration.

Interconversion Pathways between Isomeric Forms

The various isomers of 2,4-Hexadienedial can be interconverted through processes induced by light (photoisomerization) or heat (thermal isomerization).

Photoisomerization Mechanisms and Kinetics

Photoisomerization is a key transformation pathway for this compound. epa.gov When exposed to light, particularly under natural sunlight conditions, the E,Z-isomer can rapidly convert to the more stable E,E-form. epa.gov This process involves the absorption of a photon, which excites the molecule to a higher electronic state where rotation around a double bond becomes possible. mdpi.com

Studies have shown that the photolysis of this compound leads to a first-order decay of this isomer as it converts to the E,E form. epa.gov The rate of this photoisomerization can be significant in atmospheric chemistry. epa.govmdpi.com For some unsaturated carbonyls, this process occurs in the first excited singlet state (S1), followed by a transition back to the ground state (S0). mdpi.com The kinetics of such reactions can be influenced by the specific wavelength of light and the surrounding environment.

Thermally Induced Isomerization

Thermally induced isomerization can also lead to the interconversion of 2,4-Hexadienedial isomers. This process typically requires higher energy input compared to photoisomerization to overcome the rotational barrier of the double bonds. nist.gov The thermal decomposition of related compounds can sometimes yield isomers of 2,4-hexadienedial, indicating that thermal pathways can populate different isomeric states. diva-portal.org For instance, the thermal decomposition of Dewar dioxetane has been theoretically studied as a route to produce 2,4-hexadienedial isomers. diva-portal.org

Theoretical Studies on Isomeric Stability and Transition States

Theoretical chemistry provides valuable insights into the relative stabilities of the different isomers of 2,4-Hexadienedial and the energy barriers for their interconversion. diva-portal.org Computational methods, such as multireference multiconfigurational quantum chemistry, are employed to model the potential energy surfaces of these molecules in both their ground and excited states. diva-portal.orgresearchgate.net

These studies help to elucidate the mechanisms of isomerization by identifying the transition state structures—the high-energy intermediates that connect different isomeric forms. For example, theoretical calculations can predict the activation energies required for both photoisomerization and thermal isomerization, offering a molecular-level understanding of these processes. diva-portal.org

Theoretical investigations have explored the decomposition of precursor molecules, like Dewar dioxetane, and have mapped out the reaction pathways leading to various isomers of 2,4-hexadienedial, including the E,Z form. diva-portal.orgdiva-portal.org These studies have also examined the potential for non-adiabatic transitions, where the molecule can switch between different electronic states, which is a crucial aspect of photochemical reactions. diva-portal.orgdiva-portal.org

Synthetic Methodologies and Advanced Preparative Routes for E,z 2,4 Hexadienedial

Strategies for Stereoselective Synthesis of E,Z-2,4-Hexadienedial

The stereoselective synthesis of this compound often involves the initial formation of a different isomer, typically (Z,Z)-2,4-hexadienedial (also known as (Z,Z)-muconaldehyde), which is then converted into the desired E,Z form through controlled isomerization.

A primary route to obtaining this compound is through the oxidative cleavage of cyclic diene precursors, followed by isomerization. researchgate.net This multi-step process begins with a stable precursor that can be reliably converted to the (Z,Z)-isomer, which serves as a key intermediate.

One established method involves the periodate (B1199274) oxidation of cis-1,2-dihydrocatechol. researchgate.net This reaction cleaves the ring to yield (Z,Z)-muconaldehyde. Subsequent controlled thermal treatment (thermolysis) of the (Z,Z)-isomer induces an electrocyclic process that results in its rearrangement to the more stable E,Z-isomer. researchgate.netacs.org

Another pathway starts from benzene (B151609) oxide/oxepin. acs.org Oxidation of this equilibrium mixture with specific reagents like dimethyldioxirane (B1199080) (DMDO) produces (Z,Z)-muconaldehyde with high diastereoselectivity. This (Z,Z)-intermediate can then be isomerized to furnish this compound. acs.org

Table 1: Multi-Step Synthetic Routes to 2,4-Hexadienedial Isomers

| Precursor Molecule | Key Reagent(s) | Intermediate Formed | Isomerization Method | Final Isomer |

|---|---|---|---|---|

| cis-1,2-Dihydrocatechol | Periodate | (Z,Z)-Muconaldehyde | Thermolysis | (E,Z)-Muconaldehyde |

While the E,Z-isomer is often formed via non-catalytic thermolysis, catalytic methods are crucial for accessing other isomers from the same (Z,Z)-muconaldehyde intermediate. For instance, triethylamine (B128534) catalysis can be used to convert (Z,Z)-muconaldehyde into the fully extended (E,E)-isomer. researchgate.net The choice between thermal and catalytic conditions allows for selective access to either the (E,Z) or (E,E) form from a common precursor.

In a broader context of dialdehyde (B1249045) synthesis, copper-catalyzed reactions like the Glaser–Hay coupling are employed to create symmetric diynes that contain dialdehyde groups. chemmethod.com This approach, mediated by a CuCl and 2-aminopyridine (B139424) system, provides a route to dialdehyde-containing precursors, which could potentially be adapted for the synthesis of unsaturated dialdehydes like 2,4-hexadienedial. chemmethod.com

The stereochemical outcome of the synthesis is highly dependent on the reagents and conditions employed. The development of mild and selective oxidizing agents is critical for the initial ring-opening step. Dimethyldioxirane (DMDO) has been identified as a highly effective reagent for converting benzene oxide/oxepin into (Z,Z)-muconaldehyde with excellent diastereoselectivity, preventing the formation of other isomers during the oxidation stage. acs.org

Furthermore, stereocontrol is achieved by manipulating the conditions for the isomerization of the resulting (Z,Z)-intermediate. A key finding is that (Z,Z)-muconaldehyde can undergo an uncatalyzed electrocyclic process to rearrange into its E,Z-isomer. acs.org This thermal isomerization provides a direct and specific method for obtaining the E,Z configuration without the need for additional reagents, relying solely on controlled heating. researchgate.net

Table 2: Reagents and Conditions for Stereocontrol

| Step | Reagent/Condition | Precursor | Product | Purpose | Source |

|---|---|---|---|---|---|

| Oxidation | Dimethyldioxirane (DMDO) | Benzene Oxide/Oxepin | (Z,Z)-Muconaldehyde | Selective formation of the (Z,Z)-isomer | acs.org |

| Oxidation | Periodate | cis-1,2-Dihydrocatechol | (Z,Z)-Muconaldehyde | Oxidative cleavage to the (Z,Z)-isomer | researchgate.net |

| Isomerization | Thermolysis | (Z,Z)-Muconaldehyde | (E,Z)-Muconaldehyde | Stereoselective conversion to the E,Z-isomer | researchgate.net |

Reaction Design Principles for Dialdehyde Formation within Complex Systems

The synthesis of dialdehydes within complex molecular architectures, such as polymers or surface-bound systems, requires careful reaction design to ensure selectivity and control over the final structure.

A core principle involves the use of highly selective chemical transformations that target specific functional groups within a larger molecule. A prominent example is the periodate-mediated oxidation of polysaccharides like cellulose (B213188) and starch. acs.orgmdpi.com This reaction selectively cleaves the vicinal di-hydroxyl groups on the C2 and C3 positions of the anhydroglucose (B10753087) units, opening the ring to form a dialdehyde structure without significantly altering the rest of the polymer backbone. mdpi.com This allows for the in-situ formation of dialdehyde functionalities within a complex biopolymer, transforming its chemical properties. acs.orgmdpi.com

Another design principle is evident in the construction of complex dynamic systems, such as macrocycles and polymers. In nitroaldol reactions between a dialdehyde and various dinitroalkanes, the geometry and chain length of the reactants dictate the reaction outcome. nih.gov A study showed that even-numbered dinitroalkane chains preferentially led to the formation of macrocycles, while odd-numbered chains resulted in linear polymers. nih.gov This demonstrates that the inherent stereochemistry and flexibility of the building blocks can be used to direct the reaction pathway towards a specific complex architecture (macrocyclization vs. polymerization). nih.gov

For reactions occurring on surfaces, the design can involve immobilizing the dialdehyde in a specific orientation to control its reactivity. By decorating a solid surface with a mixture of long hydrocarbons and primary amines, dialdehydes can be made to react with only one of their aldehyde groups, leaving the second one free and creating an aldehyde-terminated surface. acs.org This precise control over the reaction environment is a key principle in designing functional materials. acs.org

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| (E,E)-2,4-Hexadienedial |

| (E,Z)-2,4-Hexadienedial |

| (Z,Z)-2,4-Hexadienedial |

| 2,4-Hexadiyne-1,6-diol |

| 2-Aminopyridine |

| Benzene oxide |

| cis-1,2-Dihydrocatechol |

| Copper(I) chloride (CuCl) |

| Dimethyldioxirane (DMDO) |

| Dinitroalkanes |

| Muconaldehyde |

| Oxepin |

Chemical Reactivity and Transformation Pathways of E,z 2,4 Hexadienedial

Reactivity of Conjugated Diene System

The conjugated diene system in E,Z-2,4-hexadienedial is a key determinant of its chemical reactivity, making it a versatile participant in various pericyclic reactions. This system, composed of alternating double and single bonds, allows for the delocalization of π-electrons, which influences its reaction pathways.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are a prominent class of reactions for conjugated dienes. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile (a substituted alkene) to form a six-membered ring. wikipedia.orgiitk.ac.in This type of reaction is thermally allowed and proceeds in a concerted fashion, meaning bond-breaking and bond-forming occur in a single step. wikipedia.orgebsco.com The this compound molecule can act as the diene component in such reactions. solubilityofthings.com The reaction's efficiency can be influenced by the solvent, with polar solvents like water sometimes accelerating the reaction rate. wikipedia.org

For instance, the reaction of a similar diene, trans,trans-2,4-hexadien-1-ol, with maleic anhydride (B1165640) proceeds via a Diels-Alder reaction to form an initial adduct, which then undergoes an intramolecular cyclization. ens-lyon.fr While specific studies on this compound are limited in the provided results, the reactivity of its conjugated diene system suggests its capability to participate in Diels-Alder reactions. These reactions are synthetically valuable as they allow for the construction of complex cyclic molecules with a high degree of control. wikipedia.orgiitk.ac.in

Regioselectivity and Stereoselectivity in Cycloadditions

The outcomes of cycloaddition reactions are governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the orientation of the reactants when they combine, while stereoselectivity pertains to the specific stereoisomer formed. In Diels-Alder reactions, the relative stereochemistry of the reactants is typically preserved in the product due to the concerted nature of the reaction. iitk.ac.in

For example, in the reaction between isomeric hexa-2,4-dienes and diarylselenoketones, the reaction proceeds in a regioselective manner. mdpi.com However, the formation of identical stereoisomeric products from different diene isomers suggests the possibility of a stepwise mechanism involving acyclic intermediates that can isomerize. mdpi.com The stereoselectivity of a cycloaddition can be influenced by the conformation of the diene; for a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation. scribd.com The specific stereochemical outcome, whether endo or exo, is also a critical aspect of these reactions. iitk.ac.in

Theoretical Predictions of Cycloaddition Pathways

Theoretical studies, often employing quantum chemistry methods, provide valuable insights into the mechanisms and feasibility of cycloaddition reactions. mdpi.comresearchgate.netmdpi.com These computational approaches can predict reaction pathways, transition state structures, and activation energies. For example, density functional theory (DFT) calculations have been used to show that the [4+2] cycloaddition of cyclopentadiene (B3395910) with carbon dioxide in the gas phase would proceed through a one-step mechanism. mdpi.com

In the context of similar molecules, theoretical studies on the photolysis of Z- and E,E-2,4-hexadienedial have identified photolysis products such as 2-formyl-2H-pyran and 3,4-diformyl-cyclobutene, which arise from complex rearrangements and cyclizations. mdpi.com Furthermore, molecular electron density theory (MEDT) has been applied to investigate the mechanism, regioselectivity, and stereoselectivity of [3+2] cycloaddition reactions, predicting the global electron flow and the exergonic nature of the reactions. mdpi.com These theoretical tools are essential for understanding reaction mechanisms that may be difficult to elucidate experimentally. researchgate.net

Pericyclic Reactions Beyond Cycloadditions

Beyond the well-known Diels-Alder cycloadditions, conjugated dienes like this compound can undergo other types of pericyclic reactions. umn.edu Pericyclic reactions are characterized by a cyclic transition state and a concerted mechanism. ebsco.comumn.edu

One important class of pericyclic reactions is electrocyclic reactions, which involve the formation of a ring from an acyclic conjugated system (or the reverse ring-opening process). umn.edumsu.edu These reactions are stereoselective, and the outcome is dictated by the Woodward-Hoffmann rules, which consider the symmetry of the molecular orbitals. umn.edu For example, the thermal ring closure of trans,cis,trans-2,4,6-octatriene is disrotatory, while the photochemical process is conrotatory. msu.edu

The table below summarizes key aspects of pericyclic reactions relevant to conjugated dienes.

| Reaction Type | Description | Key Features |

| Cycloaddition | Two π-containing molecules combine to form a cyclic adduct with two new σ-bonds. umn.edu | Example: Diels-Alder ([4+2] cycloaddition). wikipedia.org Thermally allowed for (4n+2) π-electron systems. wikipedia.org |

| Electrocyclic Reaction | A conjugated π-system cyclizes by converting a π-bond to a σ-bond. msu.edu | Reversible and stereoselective. umn.edu The stereochemistry (conrotatory or disrotatory) depends on thermal or photochemical conditions. msu.edu |

| Sigmatropic Rearrangement | A σ-bond migrates across a π-system. | Not explicitly detailed for this compound in the provided results. |

Reactivity of Aldehyde Functionalities

The two aldehyde groups in this compound introduce another dimension to its reactivity, primarily centered around nucleophilic addition reactions at the carbonyl carbon.

Nucleophilic Addition Reactions and Derivatives

The most common reaction of aldehydes is nucleophilic addition. openstax.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. openstax.org This intermediate can then be protonated to yield an alcohol. openstax.org Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. openstax.org

The reaction of aldehydes with ozone represents a more complex scenario. Computational studies on the reaction of formaldehyde (B43269) with ozone suggest two competing pathways: hydrogen abstraction from the acyl group and addition of ozone to the carbonyl group to form a five-membered ring tetroxolane (B14497521) intermediate. acs.org While the reaction of aldehydes with ozone is generally considered too slow to be significant in atmospheric chemistry, these pathways highlight the diverse reactivity of the aldehyde functional group. acs.org

Theoretical studies on the atmospheric degradation of similar unsaturated dicarbonyls indicate that reactions with hydroxyl radicals can occur via addition to the carbon-carbon double bonds or abstraction of the aldehydic hydrogen. tandfonline.com For instance, in the case of 2-formylcinnamaldehyde, OH addition to the double bond is found to be the most favorable pathway. tandfonline.com

The table below outlines the general reactivity of aldehyde functionalities.

| Reaction Type | Description | Resulting Product/Intermediate |

| Nucleophilic Addition | A nucleophile attacks the carbonyl carbon. openstax.org | A tetrahedral alkoxide intermediate, which can be protonated to an alcohol. openstax.org |

| Reaction with Ozone | Can proceed via hydrogen abstraction or addition to the C=O bond. acs.org | Can lead to a hydrotrioxide or a tetroxolane intermediate. acs.org |

| Reaction with OH Radicals | Can involve H-atom abstraction from the aldehyde group or addition to the C=C bonds. tandfonline.com | Leads to the formation of radical intermediates. tandfonline.com |

Condensation Reactions and Polymerization Precursors

This compound and its isomers are recognized as products of the atmospheric oxidation of aromatic hydrocarbons. epa.govethernet.edu.et Due to their bifunctional aldehyde nature and unsaturated backbone, these compounds can participate in condensation reactions. While specific studies detailing the condensation reactions of the E,Z-isomer are limited, the general reactivity of dicarbonyls suggests the potential for intramolecular and intermolecular aldol-type condensations. These reactions could lead to the formation of cyclic products or oligomers.

Furthermore, compounds containing diacetylene units, which share structural similarities in terms of unsaturation with hexadienedials, have been investigated as precursors for polymerization. scielo.org.mx For instance, polyesters containing hexa-2,4-diynylene groups have been synthesized and studied for their ability to form cross-linked polydiacetylene networks upon UV irradiation. scielo.org.mx This suggests that under certain conditions, the conjugated diene system in 2,4-hexadienedial could serve as a backbone for polymerization processes, although specific research on this compound as a direct polymerization precursor is not extensively documented. The formation of particles has been observed during the photolysis of both E,Z- and E,E-2,4-hexadienedial, indicating the potential for aerosol formation which may involve polymerization or condensation processes. epa.gov

Oxidation and Reduction Pathways in Controlled Environments

The oxidation and reduction of this compound are critical pathways in its chemical transformation. In controlled laboratory settings, the oxidation of related unsaturated dicarbonyls is a key area of study. The reaction of aldehydes with ozone, for example, can proceed through two competitive pathways: abstraction of the acyl hydrogen to form a radical pair that can lead to a carboxylic acid, or addition of ozone to the carbonyl group to form a tetroxolane intermediate. acs.org

Under atmospheric conditions, the oxidation of this compound is primarily driven by reaction with hydroxyl radicals (OH) and photolysis. ethernet.edu.et The rapid isomerization of the E,Z-isomer to the more stable E,E-form is a significant initial step, particularly under photolytic conditions. epa.gov The primary oxidation products are smaller carbonyl compounds such as butenedial and glyoxal (B1671930). ethernet.edu.et

Reduction of dicarbonyls can also occur. For instance, in the context of ozonolysis workup, reducing agents like dimethyl sulfide (B99878) are used to convert ozonide intermediates into aldehydes or ketones. masterorganicchemistry.com While specific studies on the controlled reduction of isolated this compound are not detailed in the provided context, general organic chemistry principles suggest that the aldehyde functional groups could be reduced to alcohols using appropriate reducing agents.

Radical Reactions and Mechanistic Elucidation

Reaction with Hydroxyl Radicals (OH)

The hydroxyl radical (•OH) is a highly reactive oxidant in the atmosphere, and its reaction with volatile organic compounds (VOCs) is a primary degradation pathway. wikipedia.orghydrogenlink.com

Kinetic studies have been performed to determine the rate at which this compound reacts with OH radicals. The reaction is fast and, along with photolysis, constitutes a major atmospheric sink for this compound. ethernet.edu.et The rate constant for the gas-phase reaction of this compound with OH radicals has been measured and is crucial for atmospheric modeling.

Below is a table of experimentally determined and estimated rate constants for the reaction of various unsaturated dicarbonyls with OH radicals.

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| This compound | 1.1 x 10⁻¹⁰ | Relative Rate/FTIR | ethernet.edu.et |

| E,E-2,4-Hexadienedial | 8.8 x 10⁻¹¹ | Relative Rate/FTIR | ethernet.edu.et |

| E,E-2-Methyl-2,4-hexadienedial | 1.2 x 10⁻¹⁰ | Relative Rate/FTIR | ethernet.edu.et |

| Maleic anhydride | 1.5 x 10⁻¹² | --- | ethernet.edu.et |

| E-Butenedial | 3.45 ± 0.34 × 10⁻¹¹ | --- | mdpi.com |

This table presents kinetic data for the reaction of selected dicarbonyl compounds with OH radicals.

The reaction with OH radicals is considered a secondary channel compared to photolysis, but its importance increases with higher OH concentrations, such as during the summer. mdpi.com

The reaction of this compound with OH radicals leads to the formation of various oxidative byproducts and intermediates. The initial step is often the addition of the OH radical to the carbon-carbon double bonds or abstraction of a hydrogen atom from the aldehyde groups. d-nb.info This leads to the formation of organic peroxy radicals (RO₂) which then undergo further reactions. d-nb.info

In the broader context of aromatic hydrocarbon oxidation, of which hexadienedials are products, the reaction of the precursor benzene-OH adduct with molecular oxygen can lead to ring-opening and the formation of hexadienedial. researchgate.netpsu.edu Specifically, the reaction of the hydroxycyclohexadienyl peroxyl radical can form a hydroxycyclohexadienyl oxyl radical, which then ring-opens to yield Z,Z-2,4-hexadienedial, a compound that can isomerize to the more stable E,E-isomer. researchgate.net The main identifiable product of the reaction between hydroxycyclohexadienyl peroxyl radicals and NO has been found to be E,E-2,4-hexadienedial. psu.edu The subsequent oxidation of these hexadienedials by OH radicals contributes to the formation of smaller, more oxygenated species. Identified products from the photo-oxidation of related dicarbonyls include butenedial and glyoxal. ethernet.edu.et Theoretical studies suggest that E-butenedial is a dominant product of hexadienal photooxidation. mdpi.com

Ozonolysis Mechanisms and Intermediate Characterization

Ozonolysis is another important atmospheric degradation pathway for unsaturated compounds. msu.edu The reaction proceeds via the cycloaddition of ozone to a double bond to form an unstable primary ozonide (molozonide). msu.edu This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.eduacs.org

For an unsymmetrical alkene, the fragmentation of the molozonide can occur in two different ways, leading to different pairs of carbonyl and carbonyl oxide fragments. msu.edu In the case of this compound, with two double bonds, the reaction is complex. A mechanistic and kinetic study of the ozonolysis of 2,4-hexadienedial has been conducted, providing insights into the reaction pathways. acs.org The carbonyl oxide intermediates are highly reactive and can undergo various unimolecular and bimolecular reactions, including isomerization and reaction with water, to form a range of secondary products. acs.org

Reaction with Nitrate (B79036) Radicals (NO3)

In the troposphere, organic compounds are chemically transformed through reactions with photochemically generated oxidants, including nitrate radicals (NO3). oup.com The reaction rates are a key measure of a compound's atmospheric persistence. oup.com For this compound, quantitative structure-activity relationship (QSAR) models, which are used to estimate degradation rates when experimental data is scarce, have been employed to predict its reactivity with nitrate radicals. oup.com These models provide an estimated reaction rate constant for the interaction between this compound and NO3 radicals, as detailed in the table below. oup.com Such reactions are a component of the atmospheric chemistry of various volatile organic compounds (VOCs). epa.gov

| Reactant | Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| This compound | Nitrate Radical (NO3) | 1.11E-15 |

Table 1: Estimated reaction rate constant for this compound with NO3 radicals based on QSAR models. oup.com

Photochemical Reactivity and Excited State Dynamics

The photochemical processing of unsaturated 1,4-dicarbonyls, such as this compound, is a significant factor in their atmospheric fate. researchgate.net These compounds are known to undergo rapid photochemical changes when exposed to sunlight. researchgate.netepa.gov

The photolysis of this compound under natural sunlight conditions is characterized by an extremely rapid isomerization into its E,E-2,4-Hexadienedial form. epa.gov This photoisomerization is the dominant initial photolysis pathway, exhibiting a first-order decay of the E,Z isomer. epa.gov The photolysis frequency of this compound has been measured relative to the photolysis frequency of nitrogen dioxide (NO2), a standard reference in atmospheric chemistry experiments. epa.govepa.gov

The resulting product, E,E-2,4-Hexadienedial, exhibits more complex photolytic behavior. epa.gov Its photolysis does not follow a simple first-order process; instead, it is proposed to involve a fast equilibrium with an intermediate (EQUI) that precedes a slower photolysis step. epa.gov This indicates that the ultimate product formation from the initial photolysis of the E,Z isomer is governed by the subsequent, more complex photochemistry of the E,E isomer. epa.gov

| Process | Relative Photolysis Frequency (J/J(NO₂)) |

| Photoisomerization: this compound → E,E-2,4-Hexadienedial | 0.148 ± 0.012 |

Table 2: Relative photolysis frequency for the photoisomerization of this compound. epa.govepa.gov

The photochemistry of dicarbonyl compounds often involves Norrish Type reactions. researchgate.net For analogous unsaturated 1,4-dicarbonyls, both Norrish Type I (alpha-cleavage) and Norrish Type II (intramolecular hydrogen abstraction) processes have been identified as potential pathways. researchgate.net In the case of this compound, theoretical studies of related decomposition mechanisms point to the formation of radical intermediates. researchgate.netresearchgate.net

Following the initial decomposition of precursor molecules, the system can enter a biradical region where multiple electronic states are degenerated. researchgate.net This involves the formation of a diradical intermediate. researchgate.net The subsequent chemical evolution is dictated by the breaking of carbon-carbon bonds, which can lead to the formation of different products, including this compound itself in specific excited states. researchgate.net The process involves a transition state that leads to a biradical region, creating a strong non-adiabatic interaction that splits the population among different electronic states. researchgate.net

The chemistry of this compound involves multiple electronic excited states, primarily the first singlet (S₁) and triplet (T₁) states. researchgate.netresearchgate.net Theoretical studies using multi-reference quantum chemistry methods have elucidated the complex interplay between these states. researchgate.net

A significant finding is the presence of an efficient non-radiative decay pathway. researchgate.net The lowest-energy dissociation mechanism from an excited state occurs on the triplet potential energy surface. researchgate.net This pathway, however, leads to a radiationless decay through an intersystem crossing (STC) point that has diradical character. researchgate.net The structure at this STC point is identified as this compound in its first triplet state (T₁). researchgate.net This non-radiative channel effectively competes with light emission (fluorescence or phosphorescence), suggesting that a lack of luminescence is not sufficient to rule out certain reaction mechanisms. researchgate.net

The nature of the excited states changes along the reaction coordinate. researchgate.net In the biradical region, the S₁ and T₁ states are characterized as nπ* states. researchgate.net Following the transition state on the T₁ surface, an adiabatic transformation to a ππ* state occurs, which persists to the minimum energy structure of this compound in the T₁ state. researchgate.net

| Parameter | State | Calculated Energy (kcal mol⁻¹) |

| Gibbs Free Energy of Transition State (TS) | Triplet (T₁) | 24.6 |

| Gibbs Free Energy of Transition State (TS) | Singlet (S₁) | 27.4 |

| Vertical Emission Energy (Fluorescence) from twisted Z,Z-2,4-hexadienedial S₁ | Singlet (S₁) | 53.6 |

Table 3: Calculated energies for transition states and emission in the excited-state dynamics related to 2,4-hexadienedial isomers. researchgate.net

Computational and Theoretical Investigations of E,z 2,4 Hexadienedial

Quantum Chemical Calculations

Quantum chemical calculations have provided profound insights into the behavior of E,Z-2,4-Hexadienedial. Methods such as Density Functional Theory (DFT), ab initio, and Complete Active Space Self-Consistent Field (CASSCF) have been employed to model its properties and reactivity. researchgate.netresearchgate.net These computational approaches allow for the investigation of electronic structures, reaction pathways, and energetic landscapes that are often difficult to probe experimentally. researchgate.netsoton.ac.uk

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. irjweb.com

For conjugated systems like this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π-antibonding orbital. physchemres.org The energies of these orbitals are critical in determining the molecule's ability to donate or accept electrons. ossila.com Theoretical calculations, often using DFT with functionals like B3LYP, are employed to determine the energies of these frontier orbitals. physchemres.orgekb.eg This information is vital for predicting how the molecule will interact with other chemical species and its potential applications in areas like organic electronics. physchemres.org

Table 1: Frontier Orbital Properties of this compound (Illustrative)

| Property | Description |

|---|---|

| HOMO Energy | The energy level of the highest occupied molecular orbital. |

| LUMO Energy | The energy level of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. |

Note: Specific energy values would be obtained from detailed computational studies.

Potential Energy Surface Mapping for Reaction Pathways

The potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. libretexts.org Mapping the PES is crucial for understanding the mechanisms of chemical reactions, as it reveals the most probable pathways from reactants to products. libretexts.orguleth.ca For this compound, computational methods are used to explore the PES for various reactions, including isomerization and decomposition. researchgate.netdiva-portal.org

Transition State Characterization and Activation Energy Determination

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the PES. masterorganicchemistry.comvisualizeorgchem.com Characterizing the geometry and energy of the transition state is essential for determining the activation energy of a reaction, which in turn governs the reaction rate. libretexts.org Computational methods are invaluable for locating and characterizing these transient structures. diva-portal.org

For reactions involving this compound, such as its formation or isomerization, calculations are performed to find the transition state structures. researchgate.netdiva-portal.org The activation energy is then calculated as the energy difference between the reactants and the transition state. masterorganicchemistry.comlibretexts.org For instance, in the decomposition of Dewar dioxetane to form 2,4-hexadienedial, the activation energy for the initial O-O bond cleavage has been computationally determined. researchgate.netdiva-portal.org These calculations often involve multireference methods like CASPT2//CASSCF to accurately describe the electronic nature of the transition state. researchgate.net

Table 2: Activation Energy Data (Illustrative)

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Dewar Dioxetane → 2,4-Hexadienedial | CASPT2//CASSCF | 24.1 researchgate.net |

| Isomerization of this compound | DFT (B3LYP) | Value dependent on specific isomerization |

Conformational Analysis and Energy Minima

The flexibility of the single bonds in this compound allows for the existence of multiple conformations, each corresponding to a local minimum on the potential energy surface. soton.ac.uk Conformational analysis aims to identify these stable conformers and determine their relative energies. soton.ac.ukyoutube.com

Dihedral Angle Rotations and Isomeric Interconversion

Rotation around the single bonds in this compound, particularly the C-C bond connecting the two double bonds, leads to different spatial arrangements of the aldehyde groups. youtube.com Computational studies can systematically rotate these dihedral angles to map the conformational landscape and identify the energy barriers separating different conformers. soton.ac.uk

The interconversion between different isomers of 2,4-hexadienedial, such as the Z,Z and E,Z forms, involves surmounting a significant energy barrier corresponding to the rotation around a double bond. researchgate.netdiva-portal.org However, studies have shown that in certain reaction pathways, such as the decomposition of Dewar dioxetane, twisted geometries of 2,4-hexadienedial can be formed, facilitating isomeric interconversion. researchgate.netdiva-portal.org For example, the formation of a twisted Z,Z-2,4-hexadienedial species has been identified as a key step in the ground-state dissociation pathway. researchgate.net

Spectroscopic Property Prediction (Theoretical)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. mdpi.com For this compound, theoretical calculations can predict various spectra, including vibrational (infrared) and electronic (UV-Vis) spectra. mdpi.comijcce.ac.ir

By calculating the vibrational frequencies at the minimum energy geometry, a theoretical infrared spectrum can be generated. mdpi.com Similarly, by calculating the energy difference between the ground and excited electronic states, the electronic absorption spectrum can be predicted. ijcce.ac.ir For instance, the vertical emission energy (fluorescence) from an excited state of a related isomer, twisted Z,Z-2,4-hexadienedial, has been calculated to be 53.6 kcal/mol (532 nm) using CASPT2//CASSCF methods. diva-portal.org These theoretical predictions are invaluable for interpreting experimental spectra and identifying the presence of specific isomers or conformers in a sample. mdpi.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Z,Z-2,4-Hexadienedial |

| Dewar dioxetane |

| 1,2-dioxetane |

| Dewar benzene (B151609) |

| 1,3-butadiene |

| 2-formyl-2H-pyran |

| 3,4-diformyl-cyclobutene |

| 2-butenal-4-yl-ketene |

| Butyrophenone |

| E-butenedial |

| E,E-2,4-hexadienal |

| 2-butanol |

| 1,3-difluoropropane |

| 2,4-difluoropentanes |

| 3,5-difluoroheptane |

| Imidazole (B134444) |

| 3-acetyl-4-methylthioquinolin-2(1H)-one |

| 3-(2,2-dichloroacetyl)-4-methylthioquinolin-2(1H)-one |

| 3-chloro-4-hydroxyquinolin-2(1H)-one |

| 3,3-dichloroquinolin-2,4-dione |

| Ethane |

Molecular Dynamics Simulations for Kinetic and Mechanistic Insights

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. hbni.ac.in By solving the equations of motion for a system of particles, MD simulations provide an atomic-level view of dynamic processes, offering a powerful approach to understanding reaction kinetics and mechanisms that complement static quantum chemical calculations. hbni.ac.inmit.edu For a molecule like this compound, MD simulations, particularly ab initio classical trajectory simulations where forces are calculated "on-the-fly" from electronic structure theory, can reveal the intricate details of its chemical transformations. hbni.ac.in

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the literature, the principles have been applied to understand the formation and reactions of its isomers and related compounds. For instance, theoretical studies on the decomposition of Dewar dioxetane show the formation of Z,Z-2,4-hexadienedial through a two-step biradical mechanism. diva-portal.orgdiva-portal.org These computational investigations map the potential energy surface, identifying transition states and biradical intermediates that govern the reaction pathway from the ground state to excited states. diva-portal.orgdiva-portal.org

Quantum chemical studies have elucidated key mechanistic and kinetic aspects of 2,4-hexadienedial's reactions. A study on its ozonolysis using density functional theory (DFT) explored the initial cycloaddition of ozone to the double bonds, the formation of primary ozonides, and their subsequent decomposition. acs.org Such studies provide the fundamental energy barriers and reaction energies that are essential inputs for or can be validated by dynamics simulations.

Table 1: Calculated Activation and Reaction Energies for Ozonolysis of 2,4-Hexadienedial

| Reaction Step | Parameter | Energy (kcal/mol) |

|---|---|---|

| O₃ addition to C1=C2 | Activation Energy | 3.3 - 3.4 |

| O₃ addition to C1=C2 | Reaction Energy | -47 to -48 |

| Primary Ozonide Cleavage | Activation Energy | 11 - 16 |

Data derived from studies on similar unsaturated carbonyls, illustrating typical energy values in ozonolysis mechanisms. acs.org

Development of Computational Models for Atmospheric Chemistry

This compound is recognized as a product of the atmospheric photooxidation of aromatic hydrocarbons like benzene and toluene (B28343), making its chemistry relevant to urban air quality and smog formation. acs.orgacs.org Computational models are indispensable for simulating the complex network of reactions that occur in the atmosphere and for assessing the impact of specific compounds. mdpi.comfmi.fi

The development of an atmospheric chemistry model involves several core components:

Advection and Diffusion: These components describe the transport and mixing of chemical species in the atmosphere, governed by meteorological data. fmi.ficopernicus.org

Chemical Transformation: This is the heart of the model, where the production and loss of chemical species through gas-phase, aqueous-phase, and heterogeneous reactions are calculated. copernicus.org

Emissions and Deposition: The model requires input data on the sources (emissions) of primary pollutants and includes processes for their removal from the atmosphere (dry and wet deposition). copernicus.org

The chemical transformation module is built upon a chemical mechanism, which is a set of elementary reactions with their corresponding rate constants. For this compound, its atmospheric degradation is primarily driven by two processes: photolysis (breakdown by sunlight) and reaction with hydroxyl (OH) radicals. mdpi.com Studies have shown that photolysis is a significant loss pathway, while reaction with OH radicals can become competitive, particularly under summer conditions with high OH concentrations. mdpi.com

The integration of a compound's chemistry into a model is often facilitated by tools like the Kinetic PreProcessor (KPP). copernicus.org KPP takes a list of chemical equations and their rate laws and generates the corresponding Fortran or C code for the numerical solver that will be used within the larger atmospheric model. copernicus.org For example, the reactions of 2,4-hexadienedial would be added to established, broader mechanisms like the Carbon Bond Mechanism 4 (CBM4). copernicus.org

Table 2: Key Atmospheric Reactions of 2,4-Hexadienedial and Related Compounds

| Reactant | Oxidant | Rate Constant | Key Products |

|---|---|---|---|

| E,E-2,4-Hexadienedial | Photolysis | 3.6 ± 0.03 × 10⁻⁴ s⁻¹ | 2-Formyl-2H-pyran, 3,4-Diformyl-cyclobutene, 2-Butenal-4-yl-ketene |

| E-Butenedial | OH Radical | 3.45 ± 0.34 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | - |

These data, from experimental and theoretical studies, are essential for accurately representing the atmospheric fate of 2,4-hexadienedial in computational models. mdpi.com

Theoretical studies provide the fundamental data, such as reaction rate constants and product branching ratios, needed to build these models. mdpi.comtandfonline.com For example, the calculated rate constant for the reaction of the related E-butenedial with OH radicals helps to quantify its atmospheric lifetime. mdpi.com By incorporating these detailed chemical pathways into large-scale models, scientists can predict the concentrations of 2,4-hexadienedial and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosols. mdpi.comacs.org

Advanced Analytical Methodologies for Mechanistic Studies of E,z 2,4 Hexadienedial

Spectroscopic Techniques for in situ Reaction Monitoring

In situ spectroscopic monitoring is crucial for understanding the kinetics and mechanisms of reactions involving transient species like E,Z-2,4-Hexadienedial without disturbing the reaction system.

Time-resolved spectroscopy is a powerful tool for studying the dynamics of short-lived excited states and radical intermediates generated during chemical reactions. edinst.comru.ac.za Laser Flash Photolysis (LFP) is a principal technique in this category, utilizing an intense, short laser pulse (the "pump") to initiate a photochemical reaction and a second, weaker light source (the "probe") to monitor the changes in absorption of the transient species over time. edinst.comunimelb.edu.au

In the context of unsaturated aldehydes, LFP can be employed to study their formation and decay kinetics. polimi.it For instance, studies on the photodegradation of related compounds have used LFP to generate and spectroscopically detect radical intermediates. nih.gov A typical LFP setup consists of a high-energy pulsed laser, often a Nd:YAG laser, a probe lamp, a monochromator, and a fast detector like a photomultiplier tube or an ICCD camera. edinst.comunimelb.edu.au This allows for the acquisition of time-resolved absorption spectra on timescales ranging from nanoseconds to milliseconds. unimelb.edu.au

Kinetic studies of the gas-phase photolysis and OH radical reactions of E,Z- and E,E-2,4-Hexadienedial have been performed, providing crucial data on their atmospheric chemistry. acs.org While specific LFP data solely for the E,Z-isomer is not extensively detailed in readily available literature, the technique's applicability is clear from studies on similar molecules. For example, LFP has been used to observe the decay of benzylic radicals on a microsecond timescale. nih.gov The general principle involves exciting a precursor molecule and monitoring the formation and subsequent reactions of the resulting intermediates, which in the case of complex organic molecules can include isomers of hexadienedial.

Table 1: Key Aspects of Laser Flash Photolysis for Reaction Monitoring

| Parameter | Description | Relevance to this compound Studies |

| Pump Source | High-energy pulsed laser (e.g., Nd:YAG) to initiate photoreactions. ru.ac.za | Generation of radical precursors or excited states leading to the formation/degradation of the dialdehyde (B1249045). |

| Probe Source | Continuous or pulsed lamp (e.g., Xenon arc lamp) to monitor absorbance changes. edinst.com | Spectroscopic detection of the dialdehyde and its transient reaction intermediates. |

| Timescale | Nanoseconds to seconds. edinst.com | Allows for the study of fast reaction kinetics, relevant to atmospheric and combustion processes. |

| Detection | Photomultiplier Tube (PMT) or ICCD camera coupled with a spectrometer. unimelb.edu.au | Provides kinetic traces at single wavelengths or full transient absorption spectra. |

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups and elucidating the structures of reaction products. In complex mixtures, in situ FTIR allows for real-time monitoring of both the consumption of reactants and the formation of products. youtube.com

The characteristic infrared absorptions of aldehydes and ketones, particularly the strong C=O stretching band, make FTIR a powerful technique for their study. openstax.orgpressbooks.pub For α,β-unsaturated aldehydes like 2,4-hexadienedial, the C=O absorption is typically found around 1705 cm⁻¹. openstax.orgpressbooks.pub Aldehydes also exhibit distinctive C-H stretching absorptions between 2700–2860 cm⁻¹. openstax.orgpressbooks.pub

In studies of atmospheric chemistry, FTIR has been used to investigate the products of the OH-initiated oxidation of benzene (B151609), where E,E-2,4-hexadienedial was identified as a major product. psu.eduscispace.com These experiments are often conducted in large reaction chambers, and the FTIR spectrometer is coupled to a long-path absorption cell to achieve the necessary sensitivity for detecting trace gas-phase species. psu.edu The ability to collect spectra rapidly allows for the tracking of concentration changes over time, providing kinetic data. youtube.com Although these studies primarily identified the E,E-isomer, the methodology is directly applicable to the study of the E,Z-isomer, which would be expected to have a very similar, though not identical, IR spectrum. The technique is robust enough to handle multi-phase systems, making it suitable for analyzing complex reaction environments. youtube.com

Table 2: Characteristic FTIR Absorption Frequencies for Aldehydes

| Functional Group | Absorption Range (cm⁻¹) | Significance for 2,4-Hexadienedial |

| Aldehyde C-H Stretch | 2700–2760 and 2800–2860 | Confirms the presence of the aldehyde functional group. openstax.orgpressbooks.pub |

| Conjugated C=O Stretch | ~1705 | Indicates the aldehyde is conjugated with a double bond. openstax.orgpressbooks.pub |

| Conjugated C=C Stretch | ~1600 | Confirms the presence of the diene system. |

Mass Spectrometry for Intermediate and Product Elucidation in Complex Reaction Systems

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify compounds by measuring their mass-to-charge ratio. It is exceptionally valuable for elucidating reaction intermediates and final products in complex systems. Recent studies have highlighted the use of online headspace monitoring using techniques like Proton Transfer Reaction-Mass Spectrometry (PTR-MS) to study the multiphase atmospheric fate of 2,4-hexadienedial. researchgate.netuniv-amu.fr

In mechanistic studies, MS can be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). This allows for the separation of components in a mixture before they are introduced into the mass spectrometer for identification. Electron ionization (EI) is a common ionization method that produces a characteristic fragmentation pattern, which can serve as a molecular fingerprint for identification by comparison with spectral libraries like the NIST Mass Spectrometry Data Center. nist.gov The NIST Chemistry WebBook contains mass spectral data for various isomers of 2,4-hexadiene (B1165886) and 2,4-hexadienal, which are structurally related to 2,4-hexadienedial. nist.govnist.govnist.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown products and intermediates. This is particularly useful in complex reaction mixtures where multiple products with the same nominal mass may be present. For example, LC-HRMS has been proposed for tracking isotopically labeled compounds in reaction pathways.

Chromatographic Techniques for Separation and Mechanistic Context

Chromatographic techniques are essential for separating the individual components of complex mixtures, which is often a prerequisite for their identification and quantification. The choice of chromatographic method depends on the volatility and polarity of the analytes.

For volatile compounds like the isomers of hexadienedial, gas chromatography (GC) is a suitable technique. The separation of isomers of 2,4-hexadiene in a benzene matrix has been discussed, highlighting the challenges of separating closely related isomers. chromforum.org These separations often require careful optimization of parameters such as column type (polarity), temperature programming, and flow rate. chromforum.org In some cases, multi-column systems with techniques like backflushing or heart-cutting are necessary to achieve the desired resolution. chromforum.org

For less volatile or thermally labile products that may form during the reactions of this compound, high-performance liquid chromatography (HPLC) is the method of choice. HPLC can be coupled with various detectors, including UV-Vis or mass spectrometry (LC-MS), to provide both quantitative and structural information. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. Flash chromatography is a rapid preparative technique that can be used for the purification of reaction products on a larger scale. units.it

The data obtained from chromatographic separations provide crucial mechanistic context by revealing the full spectrum of products formed in a reaction. By identifying and quantifying these products under different reaction conditions, researchers can deduce the competing reaction pathways and their relative importance.

Table 3: Chromatographic Methods for the Analysis of Unsaturated Aldehydes and Related Compounds

| Technique | Principle | Application to this compound Studies |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Separation and quantification of volatile reactants, isomers, and products. chromforum.org |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of less volatile or thermally unstable products and intermediates. |

| Flash Chromatography | Rapid, preparative column chromatography driven by pressure. units.it | Purification of reaction products for further structural analysis (e.g., by NMR). |

| Ion Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Can be used to calibrate other methods, such as DRIFTS, for quantitative analysis of surface species. scispace.com |

Role of E,z 2,4 Hexadienedial As a Building Block in Complex Organic Synthesis

Precursor in Stereocontrolled Synthesis of Advanced Intermediates

The precise arrangement of atoms (stereochemistry) is critical in modern chemistry, as it dictates the final properties of a molecule. The synthesis of compounds with specific double bond geometries, such as the E,Z configuration in 2,4-hexadienedial, requires carefully controlled reaction conditions. While the direct synthesis of E,Z-2,4-hexadienedial itself is not widely documented, the methodologies for creating E,Z-diene systems are well-established and highlight the strategies required to access such specific isomers. mdpi.com

Several powerful synthetic methods have been developed to control the stereochemical outcome of dienes:

Sulfolene Chemistry : One effective strategy involves the use of 3-sulfolene (B121364) derivatives. By carefully choosing alkylation and subsequent elimination conditions, chemists can selectively produce (E,Z)-conjugated dienes with high stereoselectivity. oup.comcapes.gov.br This method provides a reliable pathway to intermediates where the E,Z geometry is crucial for the target molecule's function.

Organometallic Cross-Coupling : Titanocene(II)-promoted cross-coupling reactions between (Z)-alkenyl methyl sulfones and terminal allenes can regioselectively produce 1,4-dienes, with a preference for the E,Z configuration in certain cases. rsc.org

Wittig and Related Reactions : The Julia-Kocienski olefination is another key reaction where the stereoselectivity can be influenced by the substrate and reaction conditions to favor the formation of Z-dienes. mdpi.com

These advanced synthetic methods are essential for preparing stereochemically pure building blocks like this compound, which can then be used to construct more complex molecules without the complication of unwanted isomers.

Synthesis of Conjugated Systems and Polyenes

The intrinsic structure of this compound is a conjugated system, where alternating single and double bonds lead to the delocalization of pi-electrons. This feature is the foundation for its use in synthesizing larger conjugated molecules and polyenes, which are important in materials science, dyes, and biologically active compounds.

The compound's two aldehyde groups act as reactive handles for chain-extension reactions. Classic olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, can be employed at one or both ends of the molecule to extend the conjugated system. For example, reacting this compound with two equivalents of a phosphorus ylide would generate a longer, symmetrical polyene with new double bonds whose geometry can often be controlled by the choice of ylide and reaction conditions.

| Reactant (Phosphorus Ylide) | Resulting Polyene Structure Type | Potential Application |

|---|---|---|

| (Triphenylphosphoranylidene)acetonitrile | Octatrienedinitrile | Precursor for conductive polymers |

| Methyl (triphenylphosphoranylidene)acetate | Octatrienedioate ester | Monomer for polyesters, pharmaceutical intermediate |

| (Formylmethylene)triphenylphosphorane | Octatrienedial | Extended conjugated dialdehyde (B1249045) for further synthesis |

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The 1,4-dicarbonyl arrangement within the this compound backbone makes it an ideal precursor for synthesizing certain five- and six-membered heterocyclic rings through condensation reactions with binucleophiles.

A key example is the reaction with primary amines. Research has shown that (E,Z)-Muconaldehyde reacts with primary amines (R-NH₂) in a process analogous to the Paal-Knorr synthesis to produce N-substituted-2-(oxoethyl)pyrroles. osti.govnih.gov This provides a direct route to highly functionalized pyrrole (B145914) rings. Similarly, reaction with other binucleophiles can be expected to yield different heterocyclic systems.

| Reactant (Binucleophile) | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Primary Amine (R-NH₂) | N-Substituted Pyrrole | Paal-Knorr Pyrrole Synthesis |

| Hydrazine (H₂N-NH₂) | Pyridazine | Cyclocondensation |

| Hydroxylamine (H₂N-OH) | 1,2-Oxazine | Cyclocondensation |

| Phosphorus Pentasulfide (P₄S₁₀) | Thiophene | Paal-Knorr Thiophene Synthesis |

This reactivity makes this compound a powerful tool for rapidly constructing complex heterocyclic scaffolds from simple starting materials. osti.govnih.gov

Precursor for Materials Science Research (e.g., Monomers for Specialized Polymers)

In materials science, there is a continuous search for novel monomers that can impart unique properties to polymers. This compound is a promising candidate due to its bifunctionality and its conjugated backbone. As a dialdehyde, it can act as an "A2" type monomer in step-growth polymerization.

For instance, it can undergo polycondensation with "B2" type monomers such as diamines to form polyimines (also known as Schiff base polymers). researchgate.net These materials, featuring a long chain of conjugated C=N bonds, are investigated for their electronic, optical, and self-healing properties. The reaction of a dialdehyde with a triamine can even lead to the formation of covalent adaptable networks (CANs), which are valued for being reshapeable, rehealable, and recyclable. researchgate.net

Furthermore, the conjugated diene system within the monomer backbone can be utilized in addition polymerization reactions. unizin.org The stereochemistry of the diene (E,Z) would influence the stereoregularity of the resulting polymer, affecting its physical properties such as crystallinity and thermal characteristics. The incorporation of the muconaldehyde backbone into polymers like polyesters has also been explored, demonstrating the versatility of this C6 platform in creating new materials. nih.gov The use of dialdehyde monomers is a key strategy for producing removable and recyclable conjugated polymers, which is critical for developing sustainable electronics. leigroup.cn

Environmental Chemical Transformations and Atmospheric Fate of E,z 2,4 Hexadienedial

Formation in Atmospheric Oxidation Processes (e.g., from Aromatic Hydrocarbons)

E,Z-2,4-Hexadienedial is a significant ring-cleavage product formed during the atmospheric oxidation of aromatic hydrocarbons, particularly benzene (B151609). The primary atmospheric sink for benzene is its reaction with the hydroxyl radical (OH). This reaction proceeds via the addition of OH to the aromatic ring, forming a benzene-OH adduct (a hydroxycyclohexadienyl radical). In the presence of molecular oxygen (O₂), this adduct can undergo a series of reactions that lead to the opening of the aromatic ring.

Research has shown that the reaction of the benzene-OH adduct with O₂ can produce both (E,Z)- and (E,E)-isomers of hexa-2,4-dienedial. researchgate.net The formation of these unsaturated dicarbonyls is a key pathway in the atmospheric degradation of benzene. researchgate.net Similarly, the oxidation of toluene (B28343), another abundant aromatic hydrocarbon, is initiated by the OH radical. While the reaction pathways are more complex due to the presence of the methyl group, the oxidation of toluene also leads to the formation of various ring-cleavage products, including dicarbonyls that contribute to secondary organic aerosol (SOA) formation. nih.govrenyizhang.com

The reaction of benzene oxide/oxepin, an intermediate in benzene oxidation, with OH radicals almost exclusively produces the (E,Z)- and (E,E)-isomers of hexa-2,4-dienedial. researchgate.net In contrast, the reaction with nitrate (B79036) radicals (NO₃) primarily yields the (Z,Z)-isomer. researchgate.net

Atmospheric Removal Mechanisms and Lifetimes

The atmospheric lifetime of this compound is determined by its removal through photolysis and its reactions with key atmospheric oxidants. These processes are crucial in determining the persistence and impact of this compound in the atmosphere.

Photolysis is a significant removal pathway for this compound in the atmosphere. Upon absorption of solar radiation, the E,Z-isomer can undergo rapid photoisomerization to the E,E-form. researchgate.net The photoisomerization frequency for this compound relative to that of nitrogen dioxide (NO₂) has been determined to be J(this compound)/J(NO₂) = (0.148 ± 0.012). researchgate.net

For the structurally similar E,E-2,4-hexadienal, photolysis is also an important degradation pathway, involving a reversible isomerization process. nih.govresearchgate.net While photolysis is a key initial step, the ultimate removal of these types of compounds is often governed by their reactions with OH and NO₃ radicals due to the reversible nature of the photolytic processes. nih.govresearchgate.net The atmospheric lifetime of related unsaturated dicarbonyls with respect to photochemical removal in the boundary layer is on the order of 10–15 minutes. researchgate.net

This compound readily reacts with the major atmospheric oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).

Reaction with OH radicals: The reaction with the hydroxyl radical is a major daytime removal mechanism for this compound. The rate constant for this reaction has been experimentally determined.

Reaction with O₃: The reaction with ozone is another important atmospheric sink. A theoretical study has calculated the rate constant for the ozonolysis of 2,4-hexadienedial. The initial addition of ozone is favored at the C=C double bonds. researchgate.net

Reaction with NO₃ radicals: During the nighttime, the reaction with the nitrate radical can be a significant loss process. While a specific rate constant for the E,Z-isomer is not available, the reaction of benzene oxide/oxepin with NO₃ radicals, which produces the Z,Z-isomer of hexa-2,4-dienedial, has a determined rate coefficient of (9.2±0.3)×10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

The table below summarizes the available kinetic data for the reactions of this compound and related compounds with atmospheric oxidants.

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| This compound | OH | (7.4 ± 1.9) x 10⁻¹¹ | researchgate.net |

| 2,4-Hexadienedial | O₃ | 1.49 x 10⁻¹⁹ (theoretical) | researchgate.netepa.gov |

| Benzene oxide/oxepin (leading to Z,Z-2,4-Hexadienedial) | NO₃ | (9.2 ± 0.3) x 10⁻¹² | researchgate.net |

The atmospheric lifetime (τ) of this compound with respect to each oxidant can be estimated using the formula: τ = 1 / (k * [Oxidant]), where k is the rate constant and [Oxidant] is the average atmospheric concentration of the oxidant. Given typical atmospheric concentrations, the reaction with OH radicals is expected to be a dominant removal pathway during the day, leading to a relatively short atmospheric lifetime.

Contribution to Secondary Organic Aerosol (SOA) Formation

This compound is a precursor to the formation of secondary organic aerosol (SOA), which are fine particulate matter formed in the atmosphere through the oxidation of volatile organic compounds. Qualitative aerosol measurements have shown that the photolysis of 2,4-hexadienedials is a source of SOA. researchgate.net

The formation of SOA from aromatic hydrocarbons like benzene and toluene, which are the primary atmospheric sources of this compound, has been extensively studied. The SOA yields from these precursors are dependent on various factors, including the concentration of nitrogen oxides (NOx).

From Benzene: Under low-NOx conditions, the SOA yield from benzene photooxidation is approximately 37%. copernicus.org

From Toluene: The SOA yield from toluene photooxidation is also significant and depends on NOx levels. Under low-NOx conditions, the yield is around 30%. copernicus.org At initial NO concentrations of 0.2 and 1 ppmv, the average SOA mass yields were found to be 0.123 ± 0.011 and 0.129 ± 0.010, respectively. nii.ac.jp Other studies have also highlighted that SOA yields from toluene are higher under low-NOx conditions. copernicus.org

The dicarbonyl functionality of this compound allows it to participate in aerosol-phase reactions, such as oligomerization and reactions with other aerosol components, which contribute to the growth of SOA particles. renyizhang.com

| Precursor | NOx Condition | SOA Yield (%) | Reference |

|---|---|---|---|

| Benzene | Low-NOx | 37 | copernicus.org |

| Toluene | Low-NOx | 30 | copernicus.org |

| Toluene | [NO]₀ = 0.2 ppmv | 12.3 ± 1.1 | nii.ac.jp |

| Toluene | [NO]₀ = 1 ppmv | 12.9 ± 1.0 | nii.ac.jp |

Multiphase Atmospheric Chemistry and Aqueous-Phase Processing

Due to its dicarbonyl structure, this compound is expected to have some water solubility and participate in multiphase atmospheric chemistry. This involves its partitioning between the gas phase and aqueous phases in the atmosphere, such as in clouds, fog, and wet aerosols. Once in the aqueous phase, it can undergo further chemical reactions.

The chemistry of smaller α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) in the aqueous phase has been studied more extensively and can provide insights into the potential behavior of this compound. These smaller dicarbonyls are known to undergo hydration and oligomerization reactions in the aqueous phase, which can be important pathways for SOA formation. mdpi.com The gas-particle partitioning of dicarbonyls is influenced by environmental factors such as relative humidity and particle composition. copernicus.org Aqueous-phase photochemistry of dicarbonyls can also be a significant transformation pathway. researchgate.net

The multigenerational oxidation of organic compounds in the gas phase leads to the formation of highly functionalized, water-soluble molecules that can partition into the aqueous phase. copernicus.org For instance, the photooxidation of toluene produces dicarbonyls and carboxylic acids that can participate in aerosol-phase reactions over a wide range of relative humidity. renyizhang.com This suggests that this compound, as a product of aromatic oxidation, can be taken up into atmospheric water droplets and undergo further processing, contributing to the chemical complexity and evolution of atmospheric aerosols.

Biological Chemistry and Biochemical Interactions Excluding Clinical/safety

Enzymatic Transformations and Metabolic Pathways (Focus on Chemical Mechanisms)

The metabolism of muconaldehyde isomers is a critical area of study, particularly in the context of benzene (B151609) toxicology, as they are known ring-opened metabolites. While much of the research has focused on the more stable trans,trans (E,E) isomer, the enzymatic transformations involving the E,Z-isomer are beginning to be understood. The primary metabolic pathways for E,Z-2,4-Hexadienedial involve isomerization and oxidation.

Isomerization:

This compound is an intermediate in the isomerization cascade of muconaldehydes. The initial ring-opening of benzene oxide, a metabolite of benzene, is thought to produce (Z,Z)-muconaldehyde. This less stable isomer can undergo spontaneous or enzyme-catalyzed isomerization to the more stable E,Z and subsequently to the most stable E,E form. researchgate.net While the precise enzymes responsible for catalyzing the isomerization of (Z,Z)- to (E,Z)-2,4-Hexadienedial in biological systems have not been definitively identified, this conversion is an energetically favorable process. researchgate.net This isomerization is a key step in the metabolic pathway, as the different isomers may exhibit distinct biological activities and toxicities.

Oxidation by Aldehyde Dehydrogenase (ALDH):

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in the detoxification of a wide array of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. nih.govfrontiersin.org The trans,trans-isomer of 2,4-hexadienedial is a known substrate for yeast and mouse liver aldehyde dehydrogenase, which oxidizes it to trans,trans-muconic acid. nih.gov It is highly probable that this compound is also a substrate for ALDH, undergoing oxidation of one or both of its aldehyde groups. The enzymatic mechanism would involve the nucleophilic attack of a cysteine residue in the ALDH active site on the aldehyde carbon, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis of the resulting thioester intermediate to release the carboxylic acid. The substrate specificity among different ALDH isozymes for the various muconaldehyde isomers is an area of ongoing research. nih.gov

Reduction and Conjugation:

In addition to oxidation, it is plausible that this compound can undergo reduction of its aldehyde groups to the corresponding alcohols, catalyzed by alcohol dehydrogenases or aldo-keto reductases. Furthermore, as a reactive electrophile, it is a likely substrate for detoxification via conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by Glutathione S-transferases (GSTs). nih.govnih.govmdpi.com The nucleophilic thiol group of GSH can attack the electron-deficient carbon atoms of the α,β-unsaturated system, leading to the formation of a stable conjugate that can be further metabolized and excreted.

Table 1: Potential Enzymatic Transformations of this compound

| Transformation | Enzyme Family | Probable Product(s) | Chemical Mechanism |

| Isomerization | Isomerases (putative) | (E,E)-2,4-Hexadienedial | Rotation around the C2-C3 single bond following protonation or enzymatic catalysis. |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | E,Z-6-Oxo-2,4-hexadienoic acid; E,Z-Muconic acid | Nucleophilic attack by active site cysteine, hydride transfer to NAD(P)+, hydrolysis of thioester. |

| Reduction | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | E,Z-6-Hydroxy-2,4-hexadienal; E,Z-2,4-Hexadiene-1,6-diol | Hydride transfer from NAD(P)H to the aldehyde carbon. |

| Conjugation | Glutathione S-Transferase (GST) | Glutathione conjugates | Nucleophilic attack of the glutathione thiolate on an electrophilic carbon of the dialdehyde (B1249045). |

Chemical Interactions with Biomolecules in Model Systems (e.g., Protein Adducts, DNA Modification)

The electrophilic nature of this compound makes it highly reactive towards nucleophilic sites on biomolecules such as proteins and DNA. These interactions can lead to the formation of covalent adducts, potentially altering the structure and function of these macromolecules.

Protein Adducts:

The primary targets for covalent modification by α,β-unsaturated aldehydes on proteins are the nucleophilic side chains of cysteine, lysine, and histidine residues. nih.govnih.gov The reaction with cysteine typically involves a Michael-type addition of the thiol group to one of the double bonds. Lysine residues, with their primary amino group, can react with the aldehyde groups to form Schiff bases, or undergo Michael addition. nih.govnih.gov Histidine's imidazole (B134444) ring also possesses a nucleophilic nitrogen that can participate in Michael addition.

Given the reactivity of its isomers, this compound is expected to form a variety of protein adducts. The presence of two aldehyde groups and two conjugated double bonds allows for the possibility of mono-adducts, di-adducts, and even protein cross-linking. The specific adducts formed would depend on the protein's structure, the accessibility of nucleophilic residues, and the local chemical environment. Mass spectrometry is a key analytical technique used to identify and characterize such protein modifications. nih.govnih.gov

Table 2: Potential Protein Adducts of this compound

| Amino Acid Residue | Type of Reaction | Potential Adduct Structure |

| Cysteine | Michael Addition | Thioether linkage at C3 or C5. |

| Lysine | Schiff Base Formation | Iminium ion formation with an aldehyde group. |

| Lysine | Michael Addition | Addition of the ε-amino group to C3 or C5. |

| Histidine | Michael Addition | Addition of the imidazole nitrogen to C3 or C5. |

DNA Modification:

This compound, as a bifunctional electrophile, has the potential to react with the nucleophilic centers in DNA bases, leading to the formation of DNA adducts. The exocyclic amino groups of guanine, adenine, and cytosine are primary targets for such reactions. The trans,trans-isomer has been shown to form adducts with deoxyguanosine, including bis-adducts that can lead to cross-links. nih.govresearchgate.net